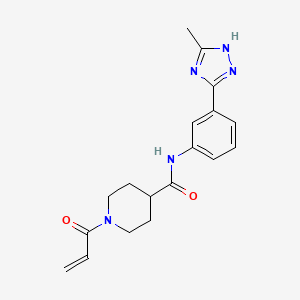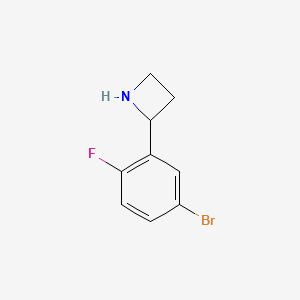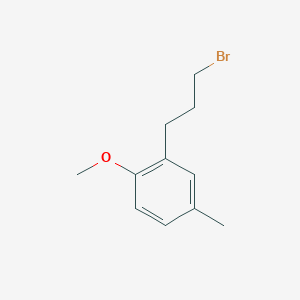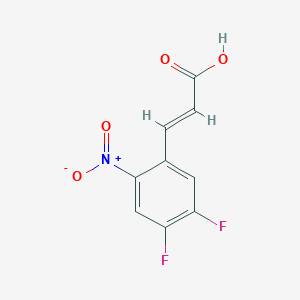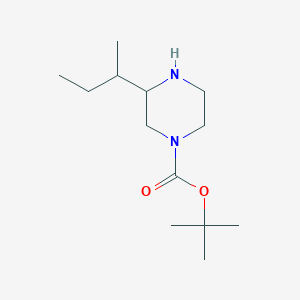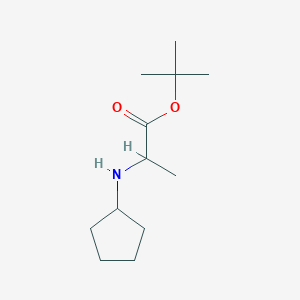
Tert-butyl cyclopentylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Tert-butyl cyclopentylalaninate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol .
- It belongs to the class of amino acid derivatives and contains an alanine moiety (an α-amino acid) linked to a cyclopentyl ring via an ester linkage.
- The tert-butyl group (1,1-dimethylethyl) is attached to the nitrogen atom of the alanine side chain.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for tert-butyl cyclopentylalaninate are not widely documented in the literature. it can likely be synthesized through esterification of cyclopentylalanine with tert-butanol in the presence of an acid catalyst.
- Industrial production methods may involve large-scale esterification processes, but detailed information is scarce.
Analyse Chemischer Reaktionen
- Tert-butyl cyclopentylalaninate can participate in various chemical reactions:
- Ester hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate cyclopentylalanine and tert-butanol.
- Amidation: Reaction with ammonia or primary amines can yield the corresponding amide.
- Common reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia).
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl cyclopentylalaninate may serve as a building block in organic synthesis, especially for designing novel peptidomimetics.
Biology: It could be used in studies related to amino acid metabolism, protein folding, or enzyme-substrate interactions.
Medicine: Although no direct medical applications are reported, understanding its properties may contribute to drug design.
Industry: Limited information exists regarding industrial applications.
Wirkmechanismus
- The compound’s mechanism of action remains speculative due to the lack of specific studies.
- It may interact with cellular receptors, enzymes, or transporters, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, there are no direct analogs or closely related compounds documented in the literature.
- Researchers may explore similar structures (e.g., other amino acid derivatives) for comparative studies.
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
tert-butyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C12H23NO2/c1-9(11(14)15-12(2,3)4)13-10-7-5-6-8-10/h9-10,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
PQNLBTPEOXGECN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC(C)(C)C)NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


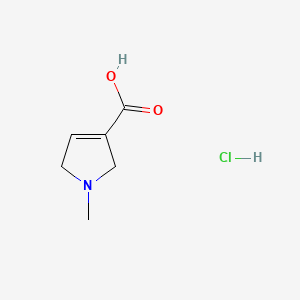
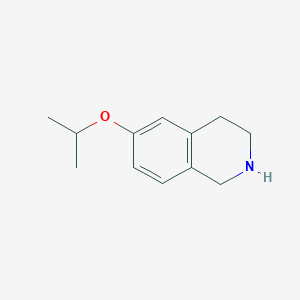
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
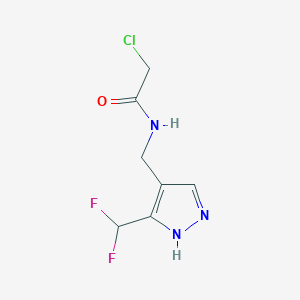
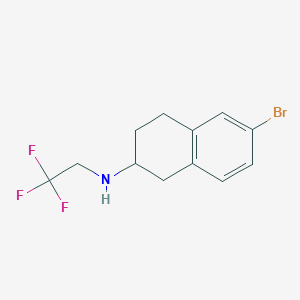
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
